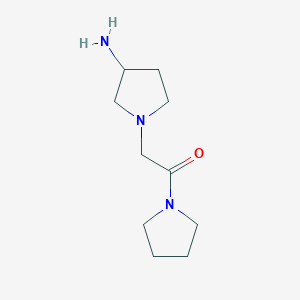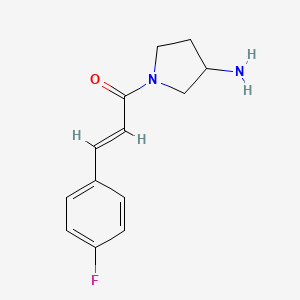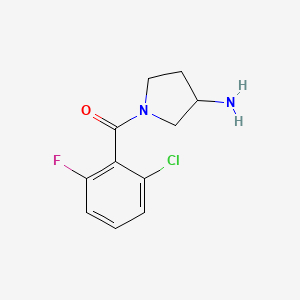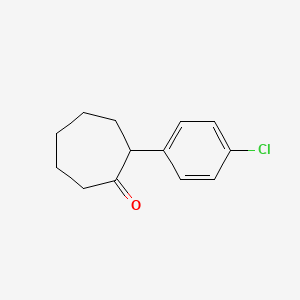
2-(4-Chlorophenyl)cycloheptan-1-one
Übersicht
Beschreibung
“2-(4-Chlorophenyl)cycloheptan-1-one” is a compound with the CAS Number: 107776-14-7 . It has a molecular weight of 222.71 . It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-chlorophenyl)cycloheptanone . The Inchi Code is 1S/C13H15ClO/c14-11-8-6-10 (7-9-11)12-4-2-1-3-5-13 (12)15/h6-9,12H,1-5H2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ketamine, include reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder. It is soluble in organic solvents such as ethanol and methanol. It has a melting point of 85-86°C and a boiling point of 320°C. This compound is stable under normal conditions, but it is sensitive to light and moisture.
Wissenschaftliche Forschungsanwendungen
Photochemistry
Research has explored the photochemical properties of compounds similar to 2-(4-Chlorophenyl)cycloheptan-1-one, focusing on photochemical reactions and mechanisms. For instance, the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one was studied, revealing unique [2+2] cycloaddition products without phenyl migration typically associated with its cyclohexenone counterparts. X-ray crystallographic methods confirmed the structure and stereochemistry of the cycloheptenone dimers produced, offering insights into the photochemical behavior of similar compounds (Bunce, Taylor, & Holt, 1991).
Organic Synthesis and Reactivity
In organic synthesis, the reactivity and transformation of chlorophenyl derivatives have been a point of interest. Aryl cations from aromatic halides, including 4-chlorophenol, have been generated through photogeneration, demonstrating the potential for forming arylated products in various yields. This reactivity profile underlines the versatility of chlorophenyl compounds in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Material Science and Quantum Chemical Analysis
The synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one, a compound structurally related to this compound, was carried out to evaluate its potential as a novel NLO material. Quantum chemical and thermodynamic properties were correlated with experimental results, identifying the molecule's potential in advanced material applications (Parveen, Bishnoi, Fatma, Devi, & Verma, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRGTGJOFLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



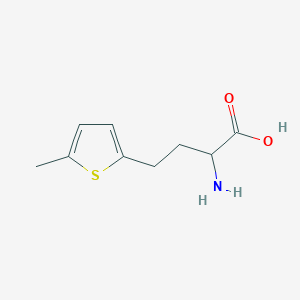
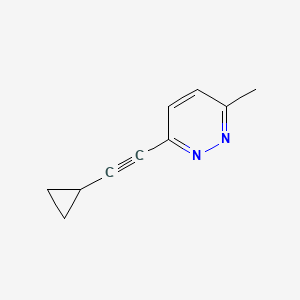
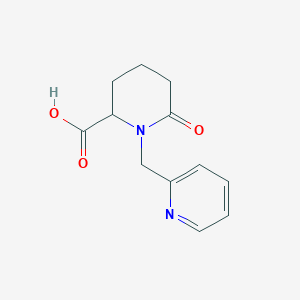
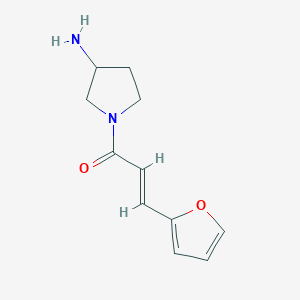



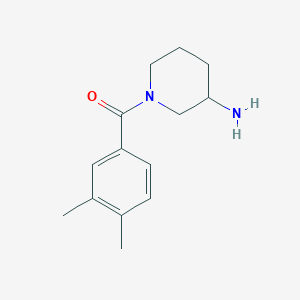
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
